Ethyl 2-(4-chloro-2-cyanophenoxy)acetate
Overview
Description
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate is an organic compound with the molecular formula C11H10ClNO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a chlorine atom and a cyano group.
Preparation Methods
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate can be synthesized through a reaction between 5-chloro-2-hydroxybenzonitrile and ethyl bromoacetate . The reaction typically involves the use of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include substituted phenoxyacetic acids, amines, and other derivatives .
Scientific Research Applications
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of pharmaceutical agents due to its potential biological activity.
Agriculture: It may be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-2-cyanophenoxy)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(3-chloro-5-cyanophenoxy)acetate: This compound has a similar structure but with different positions of the chlorine and cyano groups.
Ethyl 2-(4-cyanophenoxy)acetate: This compound lacks the chlorine substitution on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-cyanophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQJRKMUBUSDIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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